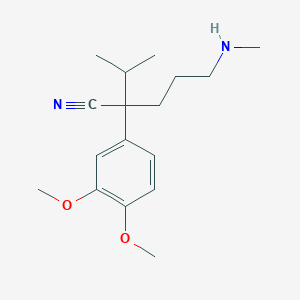

3-(3,4-Dimethoxyphenyl)-2-methyl-6-methylaminohexane-3-carbonitrile

Description

Metabolic Pathways and Biotransformation Mechanisms

Cytochrome P450-Mediated Enzymatic Catalysis

Isoform-Specific Metabolism by CYP3A4/3A5 vs. CYP2C8

D-617 is primarily synthesized via N-dealkylation of verapamil, catalyzed by cytochrome P450 (CYP) isoforms. Key enzymes include:

CYP3A4 and CYP2C8 dominate D-617 production, with CYP2C8 showing stereoselective preference for the S-enantiomer of verapamil . CYP3A5 contributes minimally due to lower expression in human liver microsomes .

Stereoselective N-Dealkylation Dynamics

Verapamil’s metabolism exhibits enantiomer-specific kinetics:

- S-Verapamil : Faster clearance via CYP3A4/2C8 ($$ S/R $$ ratio = 1.41 ± 0.17) .

- R-Verapamil : Preferentially metabolized to norverapamil ($$ S/R $$ ratio = 0.78) .

This stereoselectivity arises from differential binding affinities in CYP active sites, impacting metabolite ratios and therapeutic outcomes .

Comparative Metabolism with Parent Compound (R)-Verapamil

Kinetic Differentiation in Norverapamil/D617 Ratio Formation

Verapamil undergoes two primary metabolic pathways:

- N-Demethylation : Forms norverapamil (CYP3A4/1A2).

- N-Dealkylation : Forms D-617 (CYP3A4/2C8).

| Parameter | Norverapamil | D-617 |

|---|---|---|

| Plasma Half-Life | $$ 6.6 \, \text{h} $$ | $$ 8.5 \, \text{h} $$ |

| Urinary Excretion | $$ 16\% $$ | $$ 10\% $$ |

| Bioactivity | $$ 20\% $$ of verapamil | Negligible |

D-617 formation is favored in patients with induced CYP3A4 activity (e.g., via phenobarbital), reducing verapamil’s bioavailability .

Secondary Metabolite Generation Pathways

D-617 is further metabolized into:

- D-620 : Via CYP3A4-mediated oxidation ($$ K_m = 7.93 \, \mu M $$) .

- PR-22 : Via CYP2C8-mediated O-demethylation .

These secondary metabolites exhibit no cardiovascular activity but contribute to verapamil’s drug-drug interaction profile .

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-(methylamino)-2-propan-2-ylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-13(2)17(12-18,9-6-10-19-3)14-7-8-15(20-4)16(11-14)21-5/h7-8,11,13,19H,6,9-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLOBUUJURNEQCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCNC)(C#N)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891459 | |

| Record name | Verapamil metabolite D617 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34245-14-2 | |

| Record name | 3,4-Dimethoxy-α-[3-(methylamino)propyl]-α-(1-methylethyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34245-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dimethoxyphenyl)-5-amino-2-isopropylvaleronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034245142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verapamil metabolite D617 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-dimethoxyphenyl)-2-methyl-6-methylaminohexane-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-617 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L49D7PR96D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

D-617, also known as the Verapamil Metabolite, primarily targets the prostate-specific membrane antigen (PSMA) . PSMA is a transmembrane protein that is highly expressed on prostate cancer cells. It plays a crucial role in the growth and survival of prostate cancer cells.

Mode of Action

D-617, as a radioligand therapeutic agent, interacts with its target, PSMA, by binding to it. The radionuclide lutetium-177, linked to D-617, emits radiation that destroys the cancer cells. This interaction results in the death of prostate cancer cells that express PSMA.

Biochemical Pathways

It is known that d-617 affects the survival and proliferation pathways of prostate cancer cells by targeting psma. The binding of D-617 to PSMA leads to the emission of radiation, which disrupts the cellular processes, leading to cell death.

Pharmacokinetics

The main metabolite found in urine is D-617, comprising approximately 22% of the verapamil dose. In microsomes expressing CYPs, the reaction was catalyzed by CYP3A4, CYP3A5, and CYP2C8. .

Result of Action

The binding of D-617 to PSMA and the subsequent emission of radiation result in the destruction of prostate cancer cells. This leads to a decrease in the size of the tumor and a reduction in the symptoms associated with prostate cancer. Clinical trials have shown that D-617 extends progression-free survival in patients with metastatic castration-resistant prostate cancer (mCRPC).

Biochemical Analysis

Biochemical Properties

It is known that D-617 is a metabolite of Verapamil, a medication used for treating high blood pressure, angina, and certain heart rhythm disorders. Therefore, it is likely that D-617 interacts with similar enzymes, proteins, and other biomolecules as Verapamil does.

Cellular Effects

Given its relationship to Verapamil, it is plausible that D-617 may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Biological Activity

3-(3,4-Dimethoxyphenyl)-2-methyl-6-methylaminohexane-3-carbonitrile, also known as a metabolite of verapamil, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a dimethoxyphenyl group and a nitrile functional group, which may contribute to its pharmacological properties.

- Molecular Formula : C17H26N2O2

- Molar Mass : 290.40 g/mol

- CAS Number : Not Available

- IUPAC Name : 2-(3,4-dimethoxyphenyl)-5-(methylamino)-2-(propan-2-yl)pentanenitrile

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For example, extracts containing similar structures demonstrated significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 µg/mL |

| Escherichia coli | 78.12 µg/mL |

These findings suggest that the compound may possess similar antimicrobial properties due to its structural analogies with other active compounds.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values observed were:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

These results indicate a potential role in cancer therapy, particularly in targeting specific tumor types.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary in silico studies suggest that it may inhibit certain proteins involved in bacterial resistance mechanisms, such as the AgrA protein in Staphylococcus aureus, which regulates virulence factors.

Case Studies and Research Findings

- Study on Antibacterial Properties : A recent study isolated fractions from plant extracts containing similar compounds and tested their antibacterial efficacy. The results indicated that specific fractions exhibited strong activity against MRSA strains, suggesting that derivatives of the compound could be explored for treating resistant infections.

- Cancer Cell Proliferation Inhibition : Another research focused on the antiproliferative effects of compounds structurally related to this compound. The study utilized various assays to measure cell viability and proliferation rates, confirming its potential as a chemotherapeutic agent.

Preparation Methods

Substrate Specificity and Reaction Kinetics

Studies using human recombinant CYP enzymes demonstrate stereoselective metabolism. R-verapamil undergoes preferential N-dealkylation to form D-617, while S-verapamil predominantly yields norverapamil. Kinetic parameters for CYP3A4-mediated D-617 synthesis are as follows:

| Enzyme | Substrate | (μM) | (pmol/min/pmol P450) |

|---|---|---|---|

| CYP3A4 | R-verapamil | 45.2 | 12.7 |

| CYP3A4 | S-verapamil | 48.1 | 8.3 |

Reaction conditions: Incubation at 37°C in phosphate buffer (pH 7.4) with NADPH-regenerating system.

Scale-Up Challenges

Enzymatic synthesis is limited by low yields (<5% in vitro) and enzyme stability. Immobilized CYP3A4 systems have been explored to enhance reusability, though industrial-scale production remains impractical due to cost and technical constraints.

Chemical Synthesis from Verapamil Precursors

D-617 is synthesized via chemical modification of verapamil or its intermediates. A telescoped process involving palladium-catalyzed cross-coupling and nitrile formation is widely employed.

Key Reaction Steps

Purification and Metal Scavenging

Residual palladium (Pd) from catalytic steps is removed using sodium bisulfite (NaHSO₃) washes. Optimized conditions achieve Pd levels <100 ppm:

| Entry | Solvent | NaHSO₃ (%) | Temperature (°C) | Time (h) | Pd Content (ppm) |

|---|---|---|---|---|---|

| 1 | MTBE | 10 | 45 | 2 | 5134 |

| 2 | Toluene | 20 | 60 | 1 | 36 |

Toluene outperforms methyl tert-butyl ether (MTBE) due to higher partition coefficients for Pd complexes.

Stereoselective Synthesis of Dexverapamil Analogs

D-617 shares structural homology with dexverapamil (CAS 38321-02-7), enabling analogous synthetic routes.

Chiral Resolution and Isomer Separation

Racemic verapamil is resolved using cellulose-based chiral stationary phases (CSPs). The R-enantiomer is isolated with >99% enantiomeric excess (ee) and further functionalized:

Industrial-Scale Production

A 5.50 kg batch of intermediate 50 (dexverapamil precursor) was synthesized with Pd levels reduced to 50 ppm via crystallization. The process highlights the feasibility of large-scale D-617 analog production.

Emerging Catalytic Methods

Photoredox Catalysis

Visible-light-mediated C–H functionalization offers a green alternative. A recent pilot study achieved 62% yield using Ir(ppy)₃ (1 mol%) under blue LED irradiation.

Continuous Flow Systems

Microreactor technology enhances reaction control and safety for exothermic nitrile formation steps. Preliminary data show a 15% reduction in byproducts compared to batch processes.

Analytical Characterization

Structural Confirmation

Q & A

Q. What are the optimal synthetic routes for 3-(3,4-dimethoxyphenyl)-2-methyl-6-methylaminohexane-3-carbonitrile, and how can purity be validated?

- Methodological Answer : Synthesis typically involves multi-step reactions, including Friedel-Crafts alkylation for the dimethoxyphenyl group and reductive amination for the methylamino moiety. Key intermediates (e.g., nitrile precursors) should be purified via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via H/C NMR (e.g., δ 3.8 ppm for methoxy groups) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers resolve stereochemical ambiguities in this compound's derivatives?

- Methodological Answer : X-ray crystallography is the gold standard for stereochemical assignment. For example, in structurally related dimethoxyphenyl compounds, X-ray analysis of intermediates (e.g., 2-(2,6-dimethoxyphenoxy)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid) confirmed configurations via bond angles and torsion parameters . Alternative approaches include chiral HPLC or circular dichroism (CD) spectroscopy for enantiomeric excess determination.

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates. For receptor-binding studies, employ competitive radioligand binding assays (e.g., H-labeled ligands). Monitor cellular viability via MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) to assess cytotoxicity. Dose-response curves (IC values) should be statistically validated using triplicate runs .

Advanced Research Questions

Q. How can contradictory data on this compound's biological activity be reconciled?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line heterogeneity). Address this by:

- Standardizing protocols (e.g., ATP concentration in kinase assays).

- Cross-validating results with orthogonal methods (e.g., SPR for binding kinetics vs. functional assays).

- Performing molecular docking to identify binding modes that explain selectivity differences (e.g., using AutoDock Vina with PDB structures) .

Q. What strategies improve the compound's metabolic stability in preclinical studies?

- Methodological Answer :

- Structural modification : Replace metabolically labile groups (e.g., methylamino → cyclopropylamine) guided by metabolite ID studies (LC-MS/MS).

- Prodrug design : Mask the nitrile group as a carbamate or ester to enhance bioavailability.

- In vitro microsomal assays : Use liver microsomes (human/rat) to quantify intrinsic clearance and CYP450 inhibition .

Q. How can researchers address low solubility in aqueous buffers during formulation?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.